1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Description
1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is a urea derivative featuring two distinct substituents:
- Substituent 1: A 1-benzothiophen-3-yl group attached via a 2-hydroxyethyl chain.
- Substituent 2: A 2-methoxyethyl group, contributing to hydrophilicity and influencing solubility via ether oxygen interactions.
This compound belongs to a class of urea-based molecules explored for their pharmacological and material science applications, particularly due to their ability to engage in hydrogen bonding and modulate electronic properties .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-19-7-6-15-14(18)16-8-12(17)11-9-20-13-5-3-2-4-10(11)13/h2-5,9,12,17H,6-8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFUTVFBFUBVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Hydroxyethylation: The benzothiophene intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.
Urea Formation: The final step involves the reaction of the hydroxyethylated benzothiophene with a methoxyethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the hydroxyethyl and methoxyethyl groups can modulate its solubility and bioavailability. The urea linkage may also play a role in binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Substituent-Driven Property Analysis
Aromatic Group Variations
- Benzothiophene vs. Benzene/Other Heterocycles : The benzothiophene group in the target compound offers greater aromatic surface area compared to dimethoxyphenyl () or benzimidazole (). This may enhance binding to hydrophobic pockets in biological targets .
- Electron-Withdrawing vs. In contrast, methoxy groups () increase electron density, favoring interactions with cationic residues.
Hydroxyethyl vs. Methoxyethyl Substituents
- Hydrogen Bonding : The hydroxyethyl group in the target compound and (S1) enables hydrogen bonding with biological targets, which is absent in methoxyethyl analogs (e.g., , Compound 2).
- Lipophilicity : Methoxyethyl substituents increase logP values compared to hydroxyethyl groups, as seen in (S1 vs. 2). This impacts membrane permeability and bioavailability.
Halogenated Derivatives
- These derivatives may also exhibit improved stability against oxidative metabolism .
Biological Activity
The compound 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is a derivative of benzothiophene, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiophene moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, often utilizing isocyanates and hydroxyethyl derivatives to form the urea linkage. The general synthetic route can be summarized as follows:
- Formation of Benzothiophene Derivative : Synthesis of the benzothiophene core.
- Hydroxyethylation : Introduction of the hydroxyethyl group.
- Urea Formation : Reaction with methoxyethyl isocyanate to form the urea.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with IC50 values in the low micromolar range.
- SK-Hep-1 (liver cancer) : Demonstrated moderate inhibitory activity.
A study highlighted that compounds with similar structures could inhibit telomerase activity by stabilizing G-quadruplex DNA structures, which is crucial for cancer cell proliferation .
Antimicrobial Activity
Benzothiophene derivatives have also been evaluated for their antimicrobial properties. The compound showed promising results against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and E. coli.
- Fungi : Displayed activity against Candida albicans.
The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Case Studies
Several studies have documented the biological effects of related compounds:
- Cytotoxicity Study :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.5 | Telomerase inhibition via G-quadruplex stabilization |
| Antimicrobial | Staphylococcus aureus | 0.8 | Cell wall disruption |
| Antifungal | Candida albicans | 1.0 | Metabolic pathway interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
